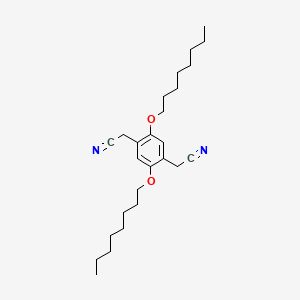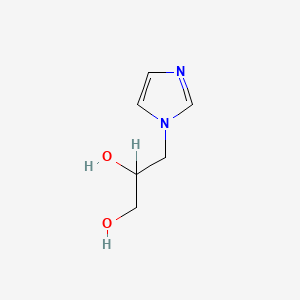
3-(1H-Imidazol-1-yl)propane-1,2-diol
Descripción general
Descripción
“3-(1H-Imidazol-1-yl)propane-1,2-diol” is a chemical compound with the molecular formula C6H10N2O2 . It has a molecular weight of 142.16 g/mol . The IUPAC name for this compound is 3-imidazol-1-ylpropane-1,2-diol .
Synthesis Analysis
The synthesis of “3-(1H-Imidazol-1-yl)propane-1,2-diol” can be achieved through several alternative synthetic pathways. One such method involves the hydrolysis of 1-[(1,3-dioxolan-4-yl)methyl]-azoles . Another method involves the Wagner reaction of N-allylazoles .Molecular Structure Analysis
The molecular structure of “3-(1H-Imidazol-1-yl)propane-1,2-diol” includes three oxygen atoms, two nitrogen atoms, six carbon atoms, and ten hydrogen atoms . The InChI code for this compound is 1S/C6H10N2O2/c9-4-6(10)3-8-2-1-7-5-8/h1-2,5-6,9-10H,3-4H2 .Chemical Reactions Analysis
The compound “3-(1H-Imidazol-1-yl)propane-1,2-diol” can participate in various chemical reactions. For instance, it can react with ketones to form substituted 4-azolylmethyl-1,3-dioxolanes .Physical And Chemical Properties Analysis
The compound “3-(1H-Imidazol-1-yl)propane-1,2-diol” has several notable physical and chemical properties. It has a molecular weight of 142.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 142.074227566 g/mol . The topological polar surface area of the compound is 58.3 Ų .Aplicaciones Científicas De Investigación
Synthesis and Transformation
3-(1H-Imidazol-1-yl)propane-1,2-diol has been synthesized through various methods such as hydrolysis, Wagner reaction, and glycidol reaction with imidazole. It plays a crucial role in the formation of bioactive cyclic ketals (Talismanov et al., 2021).
Ionic Liquids Synthesis
It's used in the preparation of task-specific ionic liquids (TSILs). These TSILs, derived from glycerylimidazolium cations, demonstrate potential for use in palladium-catalyzed reactions, showing good catalyst stability and recyclability (Bellina et al., 2009).
Nucleosides and Oligonucleotide Synthesis
3-(1H-Imidazol-1-yl)propane-1,2-diol is utilized in the synthesis of acyclic nitroazole nucleosides. These nucleosides have been incorporated into oligonucleotides, influencing the stability of duplexes and triplexes formed with natural bases (Walczak, Wamberg & Pedersen, 2004).
Organic-Inorganic Layer Formation
This compound is used in the synthesis of unique organic-inorganic layers in coordination polymers. These layers are structured in a three-dimensional supramolecular framework, contributing to the study of molecular architecture (Yuan et al., 2013).
Bone Imaging Agents
It forms the base for synthesizing novel radiotracers like 99mTc-labeled bisphosphonates for bone imaging. These agents show high skeletal system uptake and rapid clearance from soft tissues, indicating their potential in medical imaging (Qiu et al., 2011).
Thermophysical Properties Study
Studies have been conducted to understand the thermophysical properties of dual-functionalized imidazolium-based ionic liquids. These studies are crucial for applications requiring specific temperature and pressure conditions (Muhammad et al., 2012).
Catalytic Applications
This compound is involved in the synthesis of substances like 4-Imidazol-1-yl-butane-1-sulfonic acid ionic liquid, which exhibits catalytic properties. This has implications in various chemical reactions, showing efficient catalysis and recyclability (Khaligh et al., 2019).
Polyester Resin Modification
3-(9-Carbazolyl)propane-1,2-diol, derived from this compound, enhances the thermal and heat resistance of unsaturated polyester resins. This application is significant in material sciences for developing more robust materials (Lubczak, 2013).
Safety And Hazards
Propiedades
IUPAC Name |
3-imidazol-1-ylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-4-6(10)3-8-2-1-7-5-8/h1-2,5-6,9-10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLDLEHHTWLRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956277 | |
| Record name | 3-(1H-Imidazol-1-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-1-yl)propane-1,2-diol | |
CAS RN |
34793-28-7 | |
| Record name | 3-(1H-Imidazol-1-yl)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34793-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Imidazol-1-yl)propane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034793287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1H-Imidazol-1-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-imidazol-1-yl)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

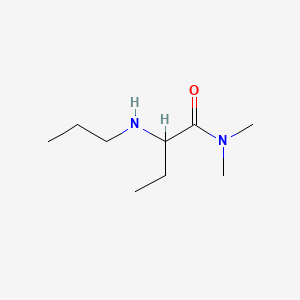
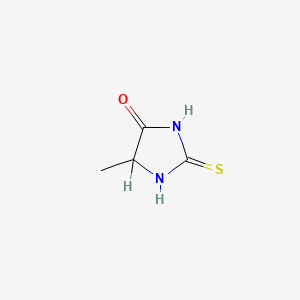
![(2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1598241.png)
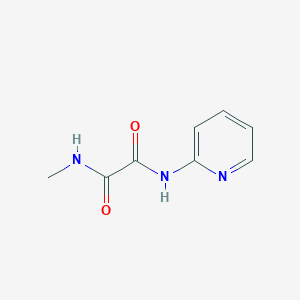
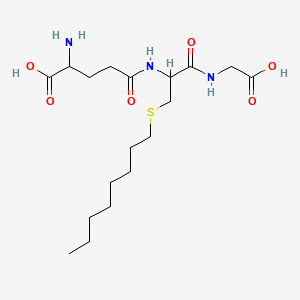

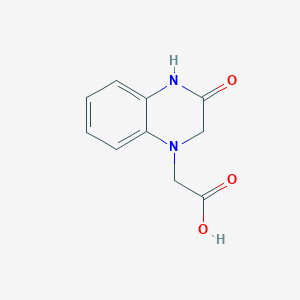

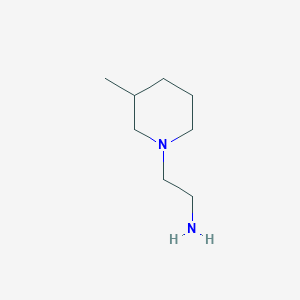

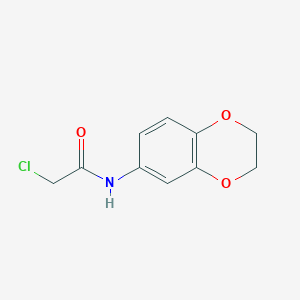
![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1598254.png)
